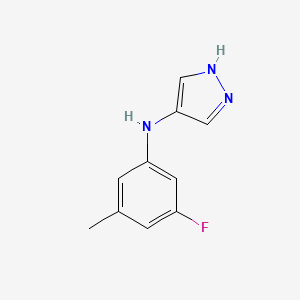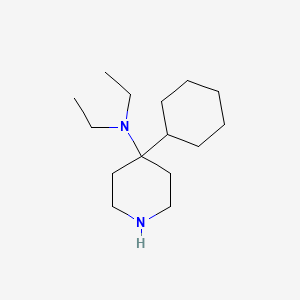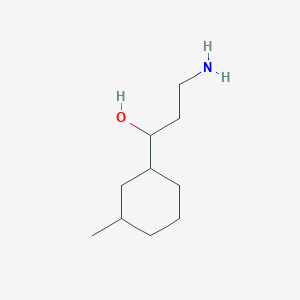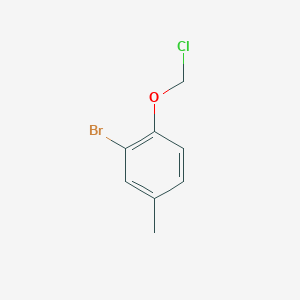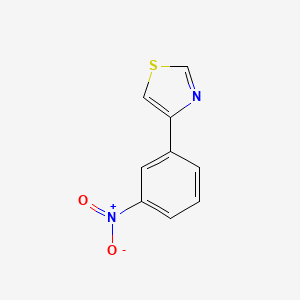
4-(3-Nitrophenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Nitrophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-nitrophenyl group Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-nitrophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 4-(3-Aminophenyl)-1,3-thiazole.
Substitution: Various substituted thiazole derivatives.
Coupling: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-(3-Nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-nitrophenyl)-1,3-thiazole in biological systems involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to enzymes and receptors, modulating their activity. Specific pathways involved may include inhibition of microbial enzymes or interference with cell signaling pathways in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(4-Nitrophenyl)-1,3-thiazole: Similar structure but with the nitro group at the 4-position.
2-(3-Nitrophenyl)-1,3-thiazole: Similar structure but with the nitro group at the 2-position.
4-(3-Nitrophenyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness: 4-(3-Nitrophenyl)-1,3-thiazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The thiazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6N2O2S |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
4-(3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(4-8)9-5-14-6-10-9/h1-6H |
InChI-Schlüssel |
NDKYVRQAANNPQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




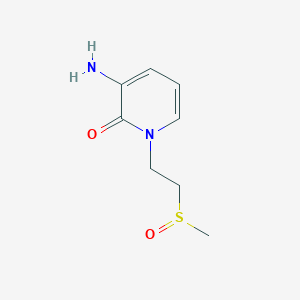

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
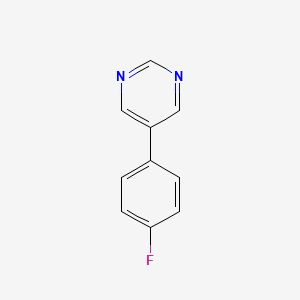
![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)

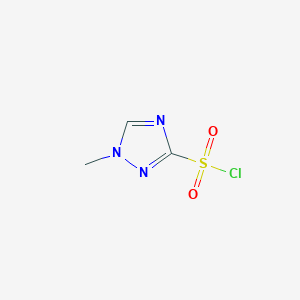
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
